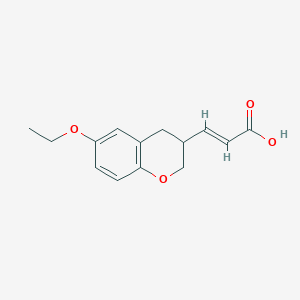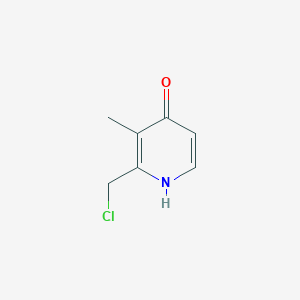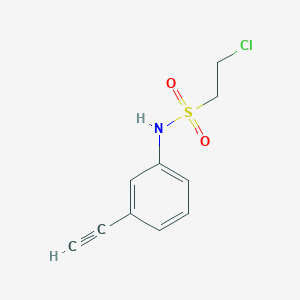
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid is a chemical compound with the molecular formula C11H19NO3 It is known for its unique structure, which includes a cyclohexene ring with a hydroxyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid typically involves the reaction of (1R,4S)-4-hydroxycyclohex-2-en-1-ylamine with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol or amine derivative .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamicacid
- tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamate
- tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamate
Uniqueness
tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamicacid is unique due to its specific stereochemistry and functional groups. The presence of both a hydroxyl group and a carbamate moiety allows for diverse chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl-[(1R,4S)-4-hydroxycyclohex-2-en-1-yl]carbamic acid |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)12(10(14)15)8-4-6-9(13)7-5-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
SUDMUUGFWZCDDO-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)N([C@@H]1CC[C@@H](C=C1)O)C(=O)O |
Canonical SMILES |
CC(C)(C)N(C1CCC(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)



![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)








